(2-Amino-5-methyl-oxazol-4-yl)-methanol (2-Amino-5-methyl-oxazol-4-yl)-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518492
InChI: InChI=1S/C5H8N2O2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7)
SMILES: CC1=C(N=C(O1)N)CO
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

(2-Amino-5-methyl-oxazol-4-yl)-methanol

CAS No.:

Cat. No.: VC13518492

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-5-methyl-oxazol-4-yl)-methanol -

Specification

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name (2-amino-5-methyl-1,3-oxazol-4-yl)methanol
Standard InChI InChI=1S/C5H8N2O2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7)
Standard InChI Key FQRBGDCAIFRJKC-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)N)CO
Canonical SMILES CC1=C(N=C(O1)N)CO

Introduction

Molecular Structure and Nomenclature

Structural Configuration

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. In (2-Amino-5-methyl-oxazol-4-yl)-methanol, the substituents are distributed as follows:

  • Position 2: Amino group (-NH₂)

  • Position 4: Hydroxymethyl group (-CH₂OH)

  • Position 5: Methyl group (-CH₃)

The molecular formula is C₆H₉N₂O₂, with a molecular weight of 141.15 g/mol. The IUPAC name is 4-(hydroxymethyl)-5-methyl-1,3-oxazol-2-amine, reflecting the substituent positions and functional groups .

Spectroscopic Signatures

Key spectroscopic features inferred from analogous oxazole derivatives include:

  • Infrared (IR) Spectroscopy: A broad O-H stretch (~3200–3500 cm⁻¹) from the hydroxymethyl group and N-H stretches (~3300 cm⁻¹) from the amino group.

  • ¹H NMR: Resonances for the oxazole ring protons (δ 6.5–8.0 ppm), methyl group (δ 2.1–2.3 ppm), hydroxymethyl protons (δ 3.5–4.0 ppm), and amino protons (δ 1.5–2.0 ppm) .

  • ¹³C NMR: Signals for the oxazole carbons (δ 140–160 ppm), methyl carbon (δ 20–25 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .

Synthetic Methodologies

Cyclization Approaches

The synthesis of oxazole derivatives often involves cyclization reactions. For (2-Amino-5-methyl-oxazol-4-yl)-methanol, plausible routes include:

Hantzsch Oxazole Synthesis

A classic method for oxazole formation, utilizing α-halo ketones and amides. For this compound:

  • Reactants:

    • α-Chloroacetone (for methyl substitution)

    • Urea (for amino group introduction)

    • Glycolic acid (for hydroxymethyl side chain)

  • Conditions:

    • Solvent: Ethanol or water

    • Temperature: Reflux (78–100°C)

    • Duration: 4–6 hours .

Cyanogen Bromide-Mediated Cyclization

Adapted from patent US3278382A , this method involves amino alcohols and cyanogen bromide:

  • Reactants:

    • 2-Amino-1-(hydroxymethyl)-propanol

    • Cyanogen bromide (BrCN)

  • Procedure:

    • Dissolve the amino alcohol in methanol with sodium acetate.

    • Add BrCN dropwise under ice-cooling.

    • Stir at room temperature for 30 minutes, followed by solvent removal and aqueous workup .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Advantages
Hantzsch Synthesis45–55≥90%Scalability, mild conditions
Cyanogen Bromide60–70≥95%High regioselectivity

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Highly soluble in water, methanol, and ethanol due to hydrophilic -NH₂ and -CH₂OH groups.

    • Non-polar solvents: Sparingly soluble in hexane or toluene.

  • Stability:

    • Sensitive to prolonged exposure to light and moisture.

    • Stable under inert atmospheres at temperatures ≤25°C .

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